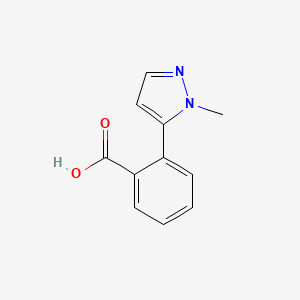![molecular formula C11H12N2O B13167066 2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde](/img/structure/B13167066.png)
2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-Azabicyclo[310]hexan-3-yl}pyridine-3-carbaldehyde is a complex organic compound featuring a bicyclic structure with a pyridine ring
Preparation Methods
The synthesis of 2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde involves several steps, typically starting with the formation of the bicyclic core. One common method involves the photochemical decomposition of CHF2-substituted pyrazolines, which provides a practical route to the desired product under mild conditions . This method is advantageous due to its simplicity and excellent functional group tolerance.
Chemical Reactions Analysis
2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in the study of biological systems, including enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde exerts its effects is not fully understood. its bicyclic structure allows it to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic core structure and have similar chemical properties and applications.
Pyridine derivatives: Compounds with a pyridine ring are widely used in organic synthesis and medicinal chemistry, offering a range of functionalization options.
The uniqueness of this compound lies in its combination of the bicyclic core with the pyridine ring, providing a versatile scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-(3-azabicyclo[3.1.0]hexan-3-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H12N2O/c14-7-8-2-1-3-12-11(8)13-5-9-4-10(9)6-13/h1-3,7,9-10H,4-6H2 |
InChI Key |
OETWVGDRUYCPNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CN(C2)C3=C(C=CC=N3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


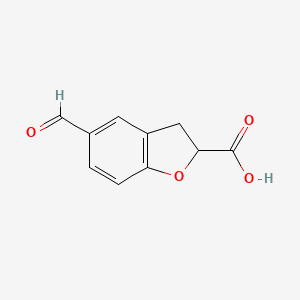

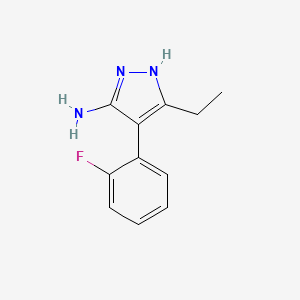
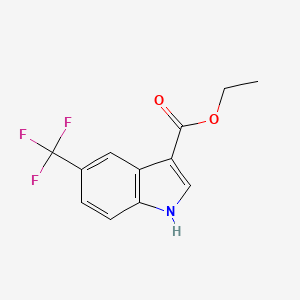
![2,2-Difluoro-7-[(methylamino)methyl]-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B13167004.png)
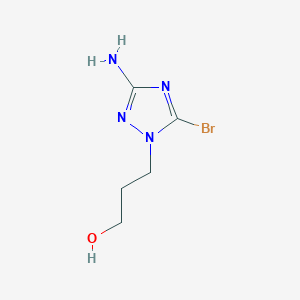
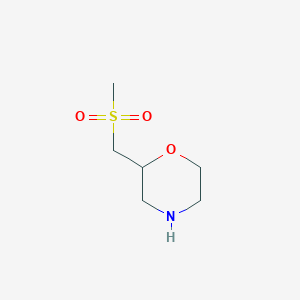
![8-Fluoro-3-azabicyclo[3.2.1]octane](/img/structure/B13167019.png)
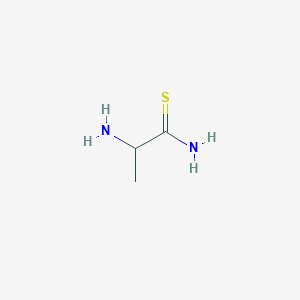
![3-ethoxy-N-propylspiro[3.4]octan-1-amine](/img/structure/B13167038.png)
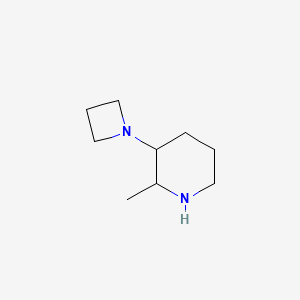
![4-[3-(4-Fluorophenyl)propyl]aniline](/img/structure/B13167044.png)

